

An In-depth Technical Guide to 5-Chloro-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-methylbenzaldehyde

CAS No.: 58966-34-0

Cat. No.: B1590299

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for **5-Chloro-2-methylbenzaldehyde**, a key intermediate in various fields of chemical synthesis.

Compound Identification and Physical Properties

5-Chloro-2-methylbenzaldehyde is a disubstituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methyl group, and a formyl (aldehyde) group.

Systematic Information:



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Physical and Chemical Properties:



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Spectroscopic Profile and Characterization

Authentic experimental spectral data for **5-Chloro-2-methylbenzaldehyde** is not readily available in public spectral databases. Therefore, the following sections provide predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions are intended to guide researchers in the characterization of this molecule.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz):



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Predicted ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz):



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Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in **5-Chloro-2-methylbenzaldehyde**.

Expected IR Absorption Bands:



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Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-Chloro-2-methylbenzaldehyde** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

- **Molecular Ion (M^+):** A peak at m/z 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in an $M+2$ peak at m/z 156 with an intensity of approximately one-third of the M^+ peak, which is characteristic of a monochlorinated compound.
- **Loss of $H\cdot$ ($M-1$):** A peak at m/z 153, resulting from the loss of the aldehydic hydrogen radical.
- **Loss of $CHO\cdot$ ($M-29$):** A peak at m/z 125, corresponding to the loss of the formyl radical.
- **Loss of $Cl\cdot$ ($M-35$):** A peak at m/z 119, due to the loss of a chlorine radical.

Synthesis Protocol

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a plausible, detailed protocol for the laboratory-scale synthesis of **5-Chloro-2-methylbenzaldehyde** from 5-Chloro-2-methylbenzyl alcohol.

Oxidation of 5-Chloro-2-methylbenzyl alcohol

This procedure utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Materials:

- 5-Chloro-2-methylbenzyl alcohol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Celatom® or Celite®
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (optional, for larger scale)
- Separatory funnel
- Rotary evaporator
- Glass funnel and filter paper

Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of **5-Chloro-2-methylbenzaldehyde**.

Step-by-Step Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2-methylbenzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- **Addition of Oxidant:** To the stirred solution, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise at room temperature. The mixture will turn into a dark brown slurry.
- **Reaction:** Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.
- **Work-up:** Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether. Pass the slurry through a short plug of silica gel topped with a layer of Celatom® or Celite® to filter out the chromium byproducts.
- **Extraction:** Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

- Concentration: Combine the organic filtrates and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **5-Chloro-2-methylbenzaldehyde**.

Safety and Handling

5-Chloro-2-methylbenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Information:



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Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P330: Rinse mouth.
- P405: Store locked up.

- P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

5-Chloro-2-methylbenzaldehyde serves as a versatile building block in organic synthesis. Its functional groups offer multiple reaction pathways for the construction of more complex molecules. It is primarily used as an intermediate in the synthesis of:

- Pharmaceuticals: As a precursor for the development of new drug candidates. [LookChem][3]
- Agrochemicals: In the manufacturing of pesticides and herbicides. [LookChem][3]
- Dyes and Pigments: For the synthesis of coloring agents. [LookChem][3]

References

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